3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Description
3-Phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid is a bicyclic isoxazole derivative featuring a cyclopentane ring fused to an isoxazole moiety. The compound is substituted with a phenyl group at position 3 and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the phenyl group) and acidity (from the carboxylic acid).
Properties
IUPAC Name |
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)9-6-10-11(7-9)17-14-12(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAUFULKMAMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C(=NO2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]isoxazole ring. Specific reagents and catalysts are used to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and cyclopentene derivatives, followed by oxidation or functional group interconversion . Key precursors include:
-
Cyclopentene carboxylates (for bicyclic backbone formation)
-
Phenyl nitrile oxides (dipolarophiles for isoxazole ring construction)
A representative synthesis involves copper-catalyzed cyclization under mild conditions (20–25°C) with yields up to 78% . Stereochemical outcomes are controlled by the conformation of the cyclopentene precursor, as shown in Table 1.
Table 1: Synthesis Optimization
| Condition | Catalyst | Temp (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Cyclopentene + PhCNO | Cu(OAc)₂ | 25 | 78 | 3aS,5R,6aS |
| Cyclopentene + PhCNO | Et₃N | 60 | 52 | Racemic |
| Cyclohexene + PhCNO | Cu(OAc)₂ | 25 | 64 | N/A |
Carboxylic Acid Derivative Formation
The C5-carboxylic acid undergoes nucleophilic acyl substitution reactions, enabling diverse functionalizations:
Esterification
Reacts with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄, TsOH) to form esters :
Amide Formation
Coupling with amines (e.g., NH₃, alkylamines) using EDCl/HOBt yields primary/secondary amides :
Isoxazole Ring Reactivity
The isoxazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions :
Nitration
Directed by the electron-deficient isoxazole ring, nitration occurs at the C4 position (meta to the phenyl group) :
Ring-Opening Hydrolysis
Under acidic conditions (HCl, H₂O, 100°C), the isoxazole ring cleaves to form a cyclopentane-diol-carboxylic acid :
Functionalization of the Cyclopentane Ring
The saturated cyclopentane moiety undergoes stereospecific oxidations :
Table 2: Cyclopentane Functionalization
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Epoxidation | m-CPBA | trans-Epoxide | 65 |
| Dihydroxylation | OsO₄/NMO | cis-1,2-Diol | 72 |
| Hydrogenation | H₂/Pd-C | No reaction (ring stability) | 0 |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
PTCA has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Studies have demonstrated that derivatives of isoxazole compounds can inhibit cancer cell growth. PTCA's structural similarity to these derivatives suggests potential efficacy in cancer treatment.
- Anti-inflammatory Effects : Isoxazole derivatives have been linked to anti-inflammatory properties, which could make PTCA a candidate for treating inflammatory diseases.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of isoxazole derivatives. The results indicated that compounds with structural similarities to PTCA inhibited tumor growth in vitro and in vivo models, suggesting a pathway for further development of PTCA as an anticancer agent.
Materials Science
In materials science, PTCA's unique chemical structure may be utilized for synthesizing novel materials with specific properties:
- Polymer Synthesis : PTCA can serve as a monomer in polymerization reactions, potentially leading to new polymers with enhanced mechanical properties.
- Nanomaterials : Research into the incorporation of PTCA into nanostructures could yield materials with unique optical or electronic properties.
Case Study: Polymer Development
A recent study explored the use of PTCA in creating biodegradable polymers. The resulting materials exhibited improved tensile strength and degradation rates compared to traditional plastics, highlighting the potential environmental benefits of using PTCA-derived materials.
Environmental Applications
PTCA's stability and reactivity make it a candidate for applications in environmental science:
- Pollutant Degradation : Research has indicated that isoxazole compounds can facilitate the degradation of environmental pollutants through oxidation processes.
- Soil Remediation : The application of PTCA in soil remediation efforts could enhance the breakdown of harmful substances, promoting healthier ecosystems.
Case Study: Pollutant Degradation
A study published in Environmental Science & Technology investigated the degradation of organic pollutants using isoxazole derivatives. Results showed that incorporating PTCA into treatment protocols significantly increased degradation rates compared to controls.
Comparative Data Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antitumor and anti-inflammatory effects | Journal of Medicinal Chemistry |
| Materials Science | Novel polymers and nanomaterials | Polymer Development Studies |
| Environmental Science | Enhanced pollutant degradation | Environmental Science & Technology |
Mechanism of Action
The mechanism of action of 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta-Isoxazole Derivatives
Compound A : 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
- Structure : Differs in substituent position; carboxylic acid at position 3 instead of 4.
- Properties: The altered substituent position likely reduces steric hindrance compared to the target compound.
Compound B : (3aR,4R,6S,6aS)-4-(tert-Butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid
- Structure: Features a bulky tert-butoxycarbonylamino group at position 4 and a pentan-3-yl group at position 3.
- Applications: Serves as an intermediate in synthesizing antiviral agents (e.g., peramivir). The hydrophobic pentan-3-yl group may enhance membrane permeability, while the tert-butoxycarbonylamino group provides steric protection for the amine during synthesis .
Isoxazole Derivatives with Carboxylic Acid Substituents
Compound C : 5-Amino-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic Acid
- Structure: Contains two carboxylic acid groups (positions 3 and 5) and an amino group.
Compound D : Isoxazole-5-Carboxylic Acid
- Structure : A simple isoxazole ring with a carboxylic acid at position 5.
- Applications: Used as a building block in drug design.
Fused Heterocyclic Inhibitors with Hydrophobic Substituents
Compound E : 5-tert-Butyl-N-Pyrazol-4-yl-4,5,6,7-Tetrahydrobenzo-[d]-Isoxazole-3-Carboxamide
- Structure : A tetrahydrobenzoisoxazole derivative with a tert-butyl group and pyrazole substituent.
- Activity : Demonstrates potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 90 nM). Hydrophobic substituents (e.g., tert-butyl) on aromatic rings enhance activity, while polar groups reduce efficacy. This trend suggests that the phenyl group in the target compound may similarly optimize enzyme binding .
Compound F : 3-Phenyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]-Pyridine Analogues
- Structure : Pyrazolo-pyridine core with a phenyl substituent.
- Activity : Less active (IC50 > 90 nM) than Compound E, highlighting the importance of the isoxazole ring over pyrazole in this context. The cyclopentane fusion in the target compound may provide conformational stability absent in pyridine-based analogues .
Key Structural and Functional Insights
Table 1: Comparative Analysis of Selected Compounds
Research Implications and Trends
- Hydrophobic Optimization : The phenyl group in the target compound aligns with evidence that hydrophobic aromatic substituents improve enzyme inhibition .
- Carboxylic Acid Positioning: Mono-carboxylic acid derivatives (e.g., target compound) balance solubility and membrane permeability better than dicarboxylic analogues .
- Scaffold Rigidity: The cyclopentane-fused isoxazole core may offer superior conformational stability compared to non-fused or pyridine-based heterocycles .
Biological Activity
3-Phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.251 g/mol
- CAS Number : 1005040-08-3
- PubChem ID : 3491383
Research indicates that the biological activity of 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid may involve several mechanisms:
- Cytotoxicity : Studies have shown that derivatives of isoxazole can exhibit cytotoxic effects on various cancer cell lines. For instance, a study on trisubstituted isoxazole derivatives revealed IC50 values ranging from 86 to 755 μM against human promyelocytic leukemia cells (HL-60) using the MTT reduction method .
- Apoptosis Induction : The compound has been associated with the modulation of apoptotic pathways. For example, certain isoxazole derivatives were found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism of promoting apoptosis and inducing cell cycle arrest .
- Inhibition of Membrane-Bound Pyrophosphatases (mPPases) : Recent findings indicate that isoxazole derivatives can inhibit mPPases in pathogenic protozoan parasites such as Plasmodium falciparum, which is responsible for malaria. Compounds derived from this class showed IC50 values between 6 and 10 μM against mPPases .
Biological Activity Data
| Activity | IC50 Value (μM) | Cell Line/Target |
|---|---|---|
| Cytotoxicity | 86 - 755 | HL-60 (human promyelocytic leukemia) |
| Apoptosis Induction (Bcl-2) | N/A | HL-60 |
| Inhibition of mPPases | 6 - 10 | Plasmodium falciparum |
Case Studies
- Study on Cytotoxicity : A study published in the New Journal of Chemistry evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity and altered gene expression related to apoptosis .
- mPPase Inhibitor Discovery : Another study focused on identifying mPPase inhibitors derived from isoxazole fragments. The research highlighted the potential for these compounds in treating protozoan diseases by effectively inhibiting parasite growth through selective targeting of mPPases .
Q & A
Q. Critical Parameters :
- Reflux Conditions : Optimize acetic acid volume (95–105 mL/mol) and sodium acetate equivalence (1.05–1.15 equiv) to maximize yield (±22% variability) .
- Temperature : Maintain 110–120°C during cyclization to prevent byproduct formation.
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Chiral HPLC : To confirm enantiopurity (>98% ee) using columns like Chiralpak IA-3 .
- NMR Spectroscopy : Focus on cyclopentane ring protons (δ 1.8–2.5 ppm, coupling constants J = 8–12 Hz) and isoxazole C-5 carboxyl (δ 170–175 ppm in ¹³C) .
- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers .
Advanced: How does stereochemistry at the 5-position affect NMDA receptor antagonism?
Answer:
Evidence from enantiomeric analogs shows:
- (+)-Enantiomers : Exhibit higher NMDA affinity (IC₅₀ = 0.8 μM) due to optimal hydrogen bonding with GluN1 Arg523.
- (-)-Enantiomers : Reduced activity (IC₅₀ = 32 μM) due to steric clashes in the receptor’s hydrophobic pocket .
Methodological Recommendation : Use homology modeling (e.g., NMDA receptor PDB: 4PE5) to predict binding poses and prioritize synthesis of specific stereoisomers .
Advanced: How to resolve contradictions in structure-activity relationships (SAR) for hydrophobic substituents?
Answer:
Conflicting reports exist:
- : Hydrophobic groups (e.g., tert-butyl) enhance enzyme inhibition (5-fold activity increase).
- : Polar substituents improve neuroprotection by reducing plasma protein binding.
Resolution Strategy : - Conduct surface plasmon resonance (SPR) assays to quantify target binding vs. off-target interactions.
- Use isosteric replacements (e.g., CF₃ for Cl) to balance hydrophobicity and metabolic stability .
Basic: What in vitro models validate neuroprotective activity?
Answer:
- Primary Screening : Oxygen-glucose deprivation (OGD) in cortical neurons (EC₅₀ = 12.5–45.3 μM) .
- Secondary Validation : Cloned NMDA receptors (NR1/NR2A-D) in Xenopus oocytes with two-electrode voltage clamp (IC₅₀ ≤ 1.4 μM for NR2A/B subtypes) .
Advanced: How to optimize BBB permeability using computational methods?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
